molecular formula C15H15ClN2O2S B5739267 N-[3-chloro-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide

N-[3-chloro-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide

Cat. No. B5739267
M. Wt: 322.8 g/mol
InChI Key: DXRQJFVKHOUVGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in the regulation of cell division and mitosis. MLN8054 has been extensively studied for its potential use in cancer treatment due to its ability to inhibit the proliferation of cancer cells.

Mechanism of Action

N-[3-chloro-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide works by inhibiting the activity of Aurora A kinase. Aurora A kinase is a key regulator of cell division and mitosis, and its overexpression has been linked to the development of various types of cancer. By inhibiting the activity of Aurora A kinase, N-[3-chloro-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide disrupts the normal cell division process and induces cell death in cancer cells.
Biochemical and Physiological Effects:
N-[3-chloro-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the formation of new blood vessels that are necessary for tumor growth. In addition, N-[3-chloro-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide has been shown to enhance the immune response to cancer cells, leading to increased tumor cell death.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-chloro-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide is its ability to selectively target Aurora A kinase, which is overexpressed in many types of cancer cells. This makes it a promising candidate for cancer treatment. However, one limitation of N-[3-chloro-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide is its potential toxicity, as it has been shown to cause liver damage in some animal studies.

Future Directions

There are several future directions for research on N-[3-chloro-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide. One area of focus is the development of new formulations of the drug that can improve its efficacy and reduce its toxicity. Another area of focus is the identification of biomarkers that can predict which patients are most likely to benefit from treatment with N-[3-chloro-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide. Finally, there is ongoing research into the use of N-[3-chloro-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide in combination with other cancer treatments, such as chemotherapy and immunotherapy, to enhance their efficacy.

Synthesis Methods

The synthesis of N-[3-chloro-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide involves a multi-step process. The starting material is 3-chloro-2-nitroaniline, which is then converted into 3-chloro-2-(4-morpholinyl)aniline through a nucleophilic substitution reaction. The resulting compound is then reacted with thiophene-2-carboxylic acid to form N-[3-chloro-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide.

Scientific Research Applications

N-[3-chloro-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, N-[3-chloro-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide has been shown to enhance the efficacy of chemotherapy drugs when used in combination.

properties

IUPAC Name

N-(3-chloro-2-morpholin-4-ylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c16-11-3-1-4-12(14(11)18-6-8-20-9-7-18)17-15(19)13-5-2-10-21-13/h1-5,10H,6-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRQJFVKHOUVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=C2Cl)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825736
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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